5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid
Description
5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position of the benzene ring and a 3-(N-ethylaminocarbonyl)phenyl group at the 3-position. Such compounds are often explored for pharmacological applications, including anti-inflammatory or enzyme-targeting activities .
Properties
IUPAC Name |
3-chloro-5-[3-(ethylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-18-15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,2H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPDXSFRVRTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691383 | |
| Record name | 5-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-81-9 | |
| Record name | 5-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a reaction between 3-chlorobenzoic acid and ethylamine under controlled conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired product.
Reduction: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Final Product Formation: The final step involves the acylation of the amine group with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chlorine (electron-withdrawing) and the amide group (polar) may enhance acidity compared to hydroxyl- or alkyl-substituted analogs, as seen in compound 26 (pKa ~2.5–3.5 for similar benzoic acids) .
- Biological Implications : Bulky substituents (e.g., Giripladib’s indole-sulfonamide) correlate with receptor-binding specificity, suggesting the target compound’s amide group could modulate similar interactions .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s amide group may improve membrane permeability compared to hydroxylated analogs (e.g., compound 26) but reduce aqueous solubility due to increased molecular weight and steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
